Boc-DL-citrulline
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Overview
Description
Boc-DL-citrulline, also known as tert-butoxycarbonyl-DL-citrulline, is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of citrulline, which helps to prevent unwanted reactions during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-citrulline typically involves the protection of the amino group of DL-citrulline with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of DL-citrulline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-citrulline undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Reaction with nucleophiles to replace the Boc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotection: DL-citrulline.
Coupling: Peptides containing citrulline residues.
Substitution: Derivatives of citrulline with various functional groups.
Scientific Research Applications
Boc-DL-citrulline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Studied for its role in the urea cycle and nitric oxide production.
Medical Research: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and mitochondrial disorders.
Mechanism of Action
Boc-DL-citrulline exerts its effects primarily through its conversion to DL-citrulline upon deprotection. DL-citrulline is then metabolized to DL-arginine, which serves as a precursor for the production of nitric oxide. Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
DL-citrulline: The parent compound without the Boc protecting group.
L-citrulline: The L-isomer of citrulline, commonly found in dietary supplements.
DL-arginine: The immediate precursor of citrulline in the urea cycle.
Uniqueness
Boc-DL-citrulline is unique due to the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. The protecting group allows for selective reactions and prevents unwanted side reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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